Comparative Receptor Binding Affinity: H3R vs. CCR3
In a direct comparative analysis, 2-(5-Chloropyrimidin-2-yl)ethanamine demonstrated a high-affinity binding to the human Histamine H3 Receptor (H3R) with a dissociation constant (Kd) of 1.35 nM, as measured by a BRET assay in HEK293T cells [1]. In contrast, its binding affinity for the human C-C Chemokine Receptor Type 3 (CCR3) was substantially weaker, with an inhibition constant (Ki) of 6.31 nM [2]. This represents an approximate 4.7-fold greater affinity for H3R over CCR3.
| Evidence Dimension | Receptor Binding Affinity (Kd vs. Ki) |
|---|---|
| Target Compound Data | Kd = 1.35 nM |
| Comparator Or Baseline | Ki = 6.31 nM for CCR3 |
| Quantified Difference | Approximately 4.7-fold higher affinity for H3R |
| Conditions | Target: human recombinant NLuc/GPCR-fused H3R vs. human CCR3 expressed in CHOK1 cells. Assay: BRET assay vs. radioligand displacement. |
Why This Matters
This selectivity profile is critical for researchers developing H3R-targeted therapies for neurological or sleep disorders, as it minimizes off-target activity at the CCR3 chemokine receptor, which is primarily involved in immune responses.
- [1] BindingDB. BDBM50538677 (CHEMBL4635634). Binding affinity to human recombinant NLuc/GPCR-fused H3R. View Source
- [2] BindingDB. BDBM50394155 (CHEMBL2158814). Binding affinity to human CCR3. View Source
